N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclopropyl group, and an ethylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide typically involves multiple steps, including the formation of the bromophenyl sulfonyl group and the subsequent coupling with cyclopropyl and ethylglycinamide groups. Common synthetic routes may involve:
Formation of the Bromophenyl Sulfonyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a bromine atom is introduced to a phenyl sulfonyl precursor.
Coupling Reactions: The bromophenyl sulfonyl group is then coupled with cyclopropyl and ethylglycinamide moieties using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl sulfonyl group to a phenyl sulfonyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of sulfonyl-containing drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and ethylglycinamide moieties may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar bromophenyl sulfonyl group but differs in the presence of a benzoyl and L-valine moiety.
4-(2-Bromophenylsulfonyl)morpholine: This compound features a bromophenyl sulfonyl group attached to a morpholine ring.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is unique due to the combination of its bromophenyl sulfonyl group with cyclopropyl and ethylglycinamide moieties. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPYXXZXFLUZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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